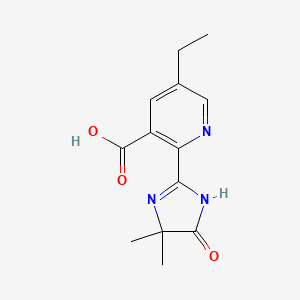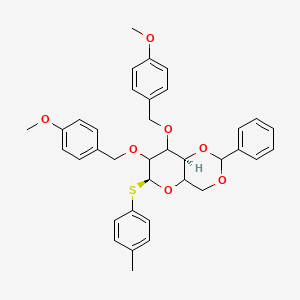
1-(Bromomethyl)cyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)cyclopropene is an organobromine compound with the chemical formula C₄H₇Br. It is a member of the cyclopropene family, characterized by a three-membered carbon ring with a bromomethyl group attached. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
1-(Bromomethyl)cyclopropene can be synthesized through various methods. One common synthetic route involves the α-bromination of carbonyl compounds. For instance, the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N) yields bromomethyl cyclopropane derivatives . This method is efficient and provides high yields within a short reaction time.
Industrial production methods often involve the use of molecular bromine or copper(II) bromide for the bromination of ketones . These methods are scalable and economically viable for large-scale production.
Chemical Reactions Analysis
1-(Bromomethyl)cyclopropene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as phenylmagnesium bromide, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclopropyl ketones or reduction to form cyclopropylmethyl derivatives.
Cyclopropanation: The compound can participate in cyclopropanation reactions, forming cyclopropane rings with various substituents.
Common reagents used in these reactions include Grignard reagents, molecular bromine, and cyanogen bromide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)cyclopropene has diverse applications in scientific research:
Biology and Medicine: The cyclopropyl group is influential in biological systems, exhibiting antibacterial, antiviral, and enzyme inhibition activities. This makes this compound a valuable compound in medicinal chemistry for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)cyclopropene involves the formation of reactive intermediates during its chemical reactions. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the cyclopropene ring . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Bromomethyl)cyclopropene can be compared with other similar compounds, such as:
Bromocyclopropane: This compound has a similar structure but lacks the double bond present in cyclopropene.
Chloromethylcyclopropane: Similar to this compound but with a chlorine atom instead of bromine.
Iodomethylcyclopropane: Contains an iodine atom instead of bromine, exhibiting different reactivity and properties.
The uniqueness of this compound lies in its cyclopropene ring structure, which imparts distinct reactivity and stability compared to its analogs.
Properties
Molecular Formula |
C4H5Br |
|---|---|
Molecular Weight |
132.99 g/mol |
IUPAC Name |
1-(bromomethyl)cyclopropene |
InChI |
InChI=1S/C4H5Br/c5-3-4-1-2-4/h1H,2-3H2 |
InChI Key |
VXFCXJZQHCQVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)

![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)




![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)




